![molecular formula C11H17F3O2 B2508571 1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane CAS No. 1706452-74-5](/img/structure/B2508571.png)
1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP), a class of compounds that have been studied for their unique physico-chemical properties . BCPs have been incorporated into the structure of various drugs, replacing the fluorophenyl ring .
Molecular Structure Analysis
The molecular structure of BCPs is unique, and they have been demonstrated to be bioisosteres of the phenyl ring . This means they can mimic the properties of the phenyl ring in various chemical contexts, making them valuable in the field of medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving BCPs often involve the use of light . For example, a practical general reaction that gives BCPs on mg- to kg-quantities uses just light . No additional additives or catalysts are needed .Physical And Chemical Properties Analysis
BCPs have unique physico-chemical properties . After more than 20 years of trials, these properties have been studied, and the core of BCPs has been incorporated into the structure of various drugs .Wissenschaftliche Forschungsanwendungen
Aminoalkylation of [1.1.1]Propellane : Bicyclo[1.1.1]pentanes (BCPs) are effective bioisosteres for various groups and this study demonstrates a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane. This technique is significant for incorporating pharmaceutically relevant amines onto the BCP scaffold, potentially streamlining the synthesis of important BCP building blocks (Hughes et al., 2019).
Radical Acylation of [1.1.1]Propellane with Aldehydes : The study presents a method for radical acylation of [1.1.1]propellane with aldehydes, enabling easy access to BCP ketones. This method has broad applications, including in drug discovery, due to its straightforward access to BCP ketones and versatility in transforming these ketones (Li et al., 2022).
Synthetic Chemistry of BCP : This paper reviews the advances in the synthetic chemistry of BCP, particularly focusing on a radical multicomponent carboamination of [1.1.1]propellane. It highlights the challenges in functionalizing BCP and the lack of versatile strategies for synthesizing unsymmetrically 1,3-difunctionalized BCP derivatives (Kanazawa & Uchiyama, 2018).
Synthesis of Selenoether and Thioether Functionalized BCPs : This research introduces an efficient method for preparing selenoether and thioether functionalized BCPs. The protocol demonstrates broad functional group compatibility and has potential applications in the synthesis of compounds with diverse functionalities (Wu et al., 2020).
Enantioselective C–H Functionalization of BCPs : The study explores the enantioselective C–H functionalization of BCPs, a new strategy that provides access to chiral substituted BCPs. This work opens avenues for the construction of BCP derivatives that are challenging to prepare due to the presence of stereogenic centers (Garlets et al., 2020).
Synthesis of 1-Perfluoroalkyl-3-heteroaryl BCPs : This research presents a method for constructing perfluoroalkylated BCPs, which are of increasing interest in the pharmaceutical industry and material science. The study highlights the challenges and the development of an efficient methodology for such synthesis (Yan et al., 2023).
Zukünftige Richtungen
The future of BCPs looks promising. The development of a practical general reaction that gives BCPs on a large scale should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs . Many of these molecules are already being used in drug discovery by pharmaceutical companies .
Eigenschaften
IUPAC Name |
1-(diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3O2/c1-3-15-8(16-4-2)9-5-10(6-9,7-9)11(12,13)14/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTAFMXDXUFREK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C12CC(C1)(C2)C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

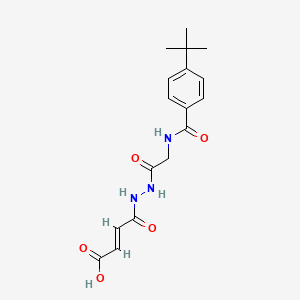

![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2508490.png)
![2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide](/img/structure/B2508491.png)
![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)
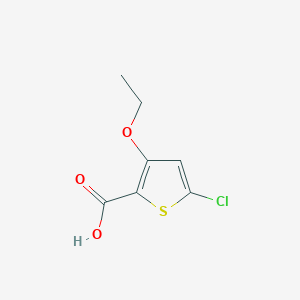
![1-((6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2508495.png)

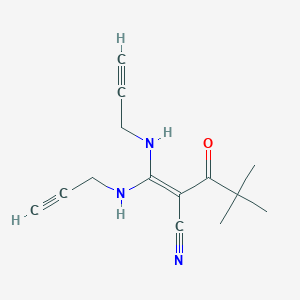
![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)
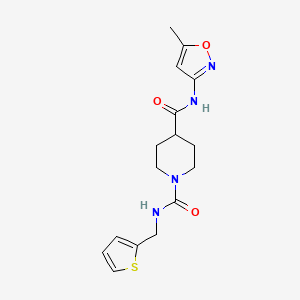
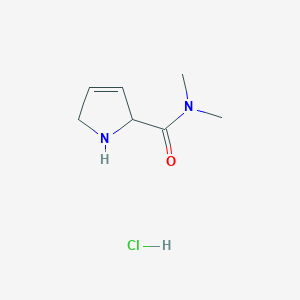
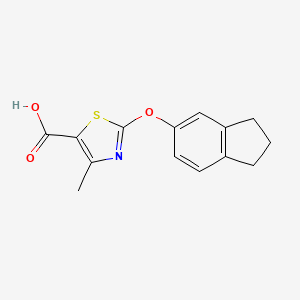
![[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid](/img/structure/B2508511.png)